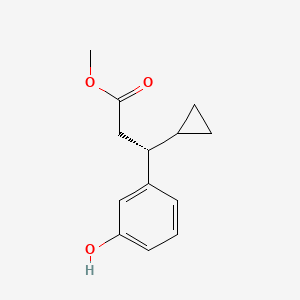
bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the difluorophenyl group and the chiral center at the 2-position of the pyrrolidine ring makes this compound particularly interesting for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction. One common method is the aza-Prins cyclization, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the pyrrolidine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile, such as an amine or an alcohol.
Chiral Resolution: The chiral center at the 2-position can be introduced via asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis involves the use of chiral catalysts or chiral auxiliaries to selectively form the desired enantiomer. Chiral resolution involves the separation of enantiomers using techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
科学的研究の応用
bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in catalysis.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological research.
類似化合物との比較
Similar Compounds
(2R)-2-(2,4-difluorophenyl)pyrrolidine;dihydrochloride: Similar structure with a different substitution pattern on the phenyl ring.
(2R)-2-(3,5-difluorophenyl)pyrrolidine;dihydrochloride: Another isomer with different fluorine positions.
(2R)-2-(2,5-dichlorophenyl)pyrrolidine;dihydrochloride: Similar compound with chlorine instead of fluorine.
Uniqueness
The unique combination of the difluorophenyl group and the chiral center at the 2-position of the pyrrolidine ring gives bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F2N.2ClH/c2*11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;;/h2*3-4,6,10,13H,1-2,5H2;2*1H/t2*10-;;/m11../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVIAFOJACEFHR-CFQPJNDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8066354.png)





![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine](/img/structure/B8066393.png)
![1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-](/img/structure/B8066394.png)






